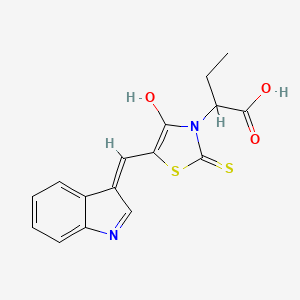

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

描述

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a unique structure combining an indole moiety with a thioxothiazolidinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole and thioxothiazolidinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thioxothiazolidinone derivatives.

Substitution: Formation of halogenated or aminated derivatives.

科学研究应用

Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its thioxothiazolidinone ring and indole moiety allow for the creation of more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized using reagents like hydrogen peroxide.

- Reduction : Reduction can be performed with agents such as sodium borohydride.

- Substitution Reactions : Both the indole and thioxothiazolidinone parts can participate in electrophilic and nucleophilic substitutions.

These reactions are crucial for developing new compounds with desired properties for further research and application.

Antimicrobial Activity

Research indicates that (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times. For instance, one study reported minimal inhibitory concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains, indicating potent antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against different fungal species. Its effectiveness varies among strains, with some showing high sensitivity while others exhibit resistance .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme activity plays a critical role. The dual interaction of the indole moiety with biological targets allows it to modulate signaling pathways effectively .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by interfering with specific signaling pathways involved in inflammation . This potential makes it a candidate for further exploration in treating inflammatory diseases.

Anticancer Potential

Emerging evidence indicates that this compound may have anticancer properties, possibly through its ability to inhibit tumor growth signaling pathways. Further research is necessary to fully elucidate its mechanisms and efficacy in cancer treatment .

Industrial Applications

In the industrial sector, this compound could be utilized in developing new materials with unique properties such as enhanced thermal stability or specific electronic characteristics. Its synthesis can be scaled up for industrial applications by optimizing reaction conditions to maximize yield and purity .

Case Studies and Research Findings

作用机制

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the thioxothiazolidinone ring can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate signaling pathways and inhibit enzyme activity, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Uniqueness

What sets (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart from similar compounds is its specific butanoic acid side chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the indole and thioxothiazolidinone moieties also contributes to its distinct chemical and biological properties.

生物活性

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid represents a class of compounds with significant biological activities, particularly in antimicrobial and antifungal domains. This compound combines the structural features of indole and thiazolidinone, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal efficacy, structure-activity relationships, and molecular docking studies.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, highlighting its potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.011 | 0.020 |

| Bacillus cereus | 0.008 | 0.015 |

The compound was found to be significantly more effective than traditional antibiotics like ampicillin and streptomycin, with activity exceeding these by 10–50 times .

Antifungal Activity

The antifungal potential of the compound has also been extensively studied.

Efficacy Against Fungi

The compound demonstrated excellent antifungal activity against various fungal strains, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific functional groups within the compound play crucial roles in its biological activities:

- Indole Moiety : The presence of the indole ring is critical for both antibacterial and antifungal activities.

- Thiazolidinone Core : The thiazolidinone framework contributes to the overall stability and interaction with biological targets.

- Substituents : Variations in substituents, such as methyl or hydroxy groups on the indole ring, significantly affect potency; for instance, compounds with a methyl group showed enhanced activity compared to those without .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and its biological targets.

Key Findings:

- The compound interacts with key enzymes involved in bacterial cell wall synthesis, such as MurB, which is essential for bacterial growth.

- In antifungal activity, it binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, leading to inhibition of fungal growth .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant reduction in bacterial load compared to controls.

- Cytotoxicity Assessment : Cytotoxicity tests indicated that while the compound is effective against pathogens, it exhibits low toxicity towards normal human cells (MTT assay), suggesting a favorable therapeutic index .

属性

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-12(15(20)21)18-14(19)13(23-16(18)22)7-9-8-17-11-6-4-3-5-10(9)11/h3-8,12,19H,2H2,1H3,(H,20,21)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTVCAJGYSLJPH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。